N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1226457-08-4
VCID: VC6433745
InChI: InChI=1S/C24H30N4O4S/c1-26(2)33(31,32)22-12-6-18(7-13-22)23(29)25-20-8-10-21(11-9-20)27-14-3-15-28(17-16-27)24(30)19-4-5-19/h6-13,19H,3-5,14-17H2,1-2H3,(H,25,29)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4
Molecular Formula: C24H30N4O4S
Molecular Weight: 470.59

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 1226457-08-4

Cat. No.: VC6433745

Molecular Formula: C24H30N4O4S

Molecular Weight: 470.59

* For research use only. Not for human or veterinary use.

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide - 1226457-08-4

Specification

CAS No. 1226457-08-4
Molecular Formula C24H30N4O4S
Molecular Weight 470.59
IUPAC Name N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C24H30N4O4S/c1-26(2)33(31,32)22-12-6-18(7-13-22)23(29)25-20-8-10-21(11-9-20)27-14-3-15-28(17-16-27)24(30)19-4-5-19/h6-13,19H,3-5,14-17H2,1-2H3,(H,25,29)
Standard InChI Key XPVCANCKOWHCLX-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the cyclopropanecarbonyl group, which is a common motif in medicinal chemistry for enhancing metabolic stability.

  • Introduction of the 1,4-diazepane ring, a heterocyclic structure often used for its pharmacological activity.

  • Coupling reactions to attach the phenyl and benzamide groups.

  • Dimethylation of the sulfamoyl group, which may improve solubility or bioavailability.

Table 2: Example Reagents and Conditions

StepReagent/ConditionPurpose
1Cyclopropanecarbonyl chlorideIntroduce cyclopropane functionality
2Diazepane precursor + baseDiazepane ring formation
3Benzoyl chloride derivativesAmide bond formation

Potential Applications

This compound's design suggests it may have applications in:

  • Pharmaceutical Research: The diazepane ring and sulfonamide groups are common in drug discovery for targeting central nervous system disorders or as enzyme inhibitors.

  • Biochemical Studies: The compound's functional groups suggest potential interactions with proteins or receptors.

Structural Analogues

Compounds with similar diazepane or sulfonamide structures have been studied for their:

  • Antioxidant properties .

  • Acetylcholinesterase inhibition .

  • Anti-inflammatory effects.

Research Findings

Studies on related compounds indicate:

  • Enhanced metabolic stability due to cyclopropane groups .

  • Improved binding affinity through sulfonamide modifications .

Limitations and Challenges

While promising, challenges include:

  • Synthetic Complexity: Multi-step synthesis may limit scalability.

  • Toxicity Concerns: Sulfonamides can sometimes trigger allergic reactions.

  • Bioavailability: Cyclopropane groups may affect absorption.

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